molecular formula C6H4ClN5 B7989481 2-Chloro-5-(2H-tetrazol-5-YL)pyridine

2-Chloro-5-(2H-tetrazol-5-YL)pyridine

Cat. No.: B7989481
M. Wt: 181.58 g/mol
InChI Key: AEOSVFIAJYOGHI-UHFFFAOYSA-N
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Description

2-Chloro-5-(2H-tetrazol-5-yl)pyridine is a heterocyclic compound with the molecular formula C6H4ClN5. It is characterized by the presence of a chloro group at the second position and a tetrazole ring at the fifth position of a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(2H-tetrazol-5-yl)pyridine typically involves the reaction of 2-chloro-5-nitropyridine with sodium azide under suitable conditions to form the tetrazole ring. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-(2H-tetrazol-5-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Chloro-5-(2H-tetrazol-5-yl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(2H-tetrazol-5-yl)pyridine involves its interaction with specific molecular targets. The chloro group and the tetrazole ring can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in enzyme inhibition and receptor modulation .

Comparison with Similar Compounds

  • 2-Chloro-3-(1H-tetrazol-5-yl)pyridine
  • 2-Chloro-4-(1H-tetrazol-5-yl)pyridine
  • 2-Chloro-6-(1H-tetrazol-5-yl)pyridine

Comparison: 2-Chloro-5-(2H-tetrazol-5-yl)pyridine is unique due to the specific positioning of the chloro and tetrazole groups, which influences its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different biological activities and chemical properties, making it a valuable compound for targeted applications .

Properties

IUPAC Name

2-chloro-5-(2H-tetrazol-5-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN5/c7-5-2-1-4(3-8-5)6-9-11-12-10-6/h1-3H,(H,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEOSVFIAJYOGHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C2=NNN=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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